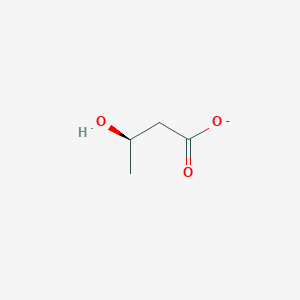
(R)-3-hydroxybutyrate
Vue d'ensemble
Description
(R)-3-hydroxybutyrate is the conjugate base of (R)-3-hydroxybutyric acid. It has a role as a human metabolite. It is a conjugate base of a (R)-3-hydroxybutyric acid. It is an enantiomer of a (S)-3-hydroxybutyrate.
Applications De Recherche Scientifique
Industrial Production and Copolymers
(R)-3-hydroxybutyrate, a chiral compound, has been extensively researched for its role in the large-scale production of polyhydroxyalkanoates (PHAs), including its copolymers with (R)-3-hydroxyvalerate, (R)-3-hydroxyhexanoate, and others. These copolymers have significant commercial value and are used in various medical applications, such as skin grafting and in pharmaceuticals (Chen, 2010).
Kinetics and Mechanism in Hydrolysis
The kinetics and mechanism of this compound, specifically its hydrolysis under different conditions, have been a topic of interest. Studies have examined how this compound transforms into monomeric hydrolytic products like 3-hydroxybutyric acid and crotonic acid, particularly focusing on its behavior in various PHB matrices (Yu, Plackett, & Chen, 2005).
Role in Protein Folding
Another significant application of this compound is in the domain of protein folding. It forms short-chain conjugated poly-(R)-3-hydroxybutyrate (cPHB), which plays a crucial role in targeting and folding of proteins, especially membrane and organelle proteins. This has implications in understanding the molecular characteristics and physical properties of cPHB (Reusch, 2013).
Biomedical Applications
This compound is also studied for its application in biomedicine, such as in the development of thermogels for drug delivery. Research focuses on its copolymers, like poly[this compound-co-4-hydroxybutyrate], which show potential in biomedical applications due to their biocompatibility and biodegradability (Wee et al., 2017).
Production Optimization in Escherichia coli
Optimizing the production of this compound in microbial systems like Escherichia coli has been a key research area. Studies explore different cultivation strategies and nutrient limitations to maximize the productivity of this compound (Guevara-Martínez et al., 2015).
Chemical Synthesis from Bio-Sourced Materials
Efforts have been made in the chemical synthesis of this compound from bio-sourced materials. This approach aims to produce high-quality, isotactic, and crystalline materials suitable for replacing petroleum plastics, offering a more sustainable and cost-effective method (Tang & Chen, 2018).
Propriétés
Formule moléculaire |
C4H7O3- |
|---|---|
Poids moléculaire |
103.1 g/mol |
Nom IUPAC |
(3R)-3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m1/s1 |
Clé InChI |
WHBMMWSBFZVSSR-GSVOUGTGSA-M |
SMILES isomérique |
C[C@H](CC(=O)[O-])O |
SMILES |
CC(CC(=O)[O-])O |
SMILES canonique |
CC(CC(=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
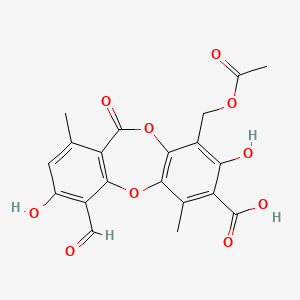
![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide](/img/structure/B1233706.png)

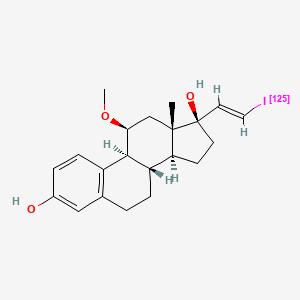
![ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1233711.png)

![N-((1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl)-9-methyl-9H-purin-6-amine](/img/structure/B1233714.png)
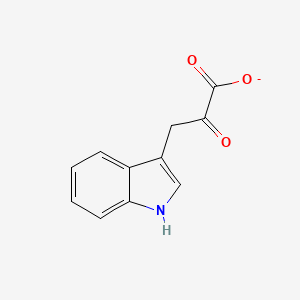
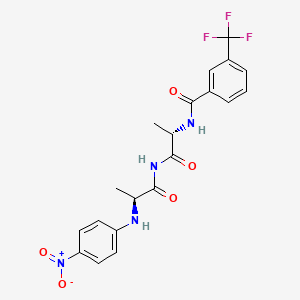
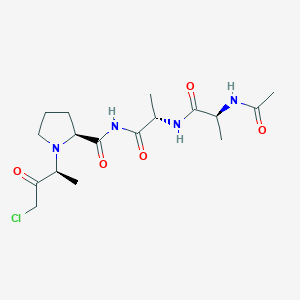
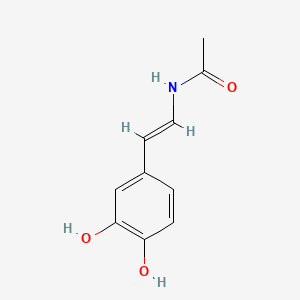
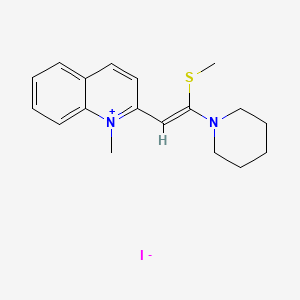
![(2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-Dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid](/img/structure/B1233725.png)
